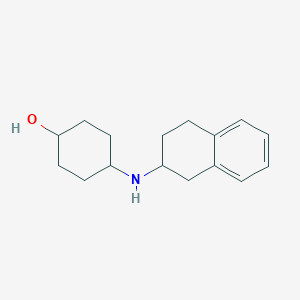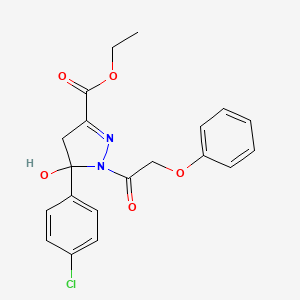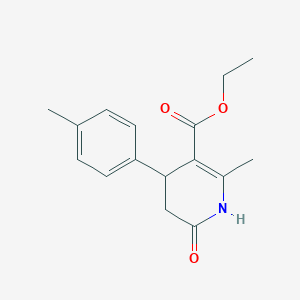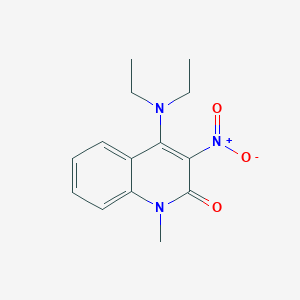
4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol.
作用机制
The mechanism of action of 4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also has analgesic effects by reducing the sensitivity of pain receptors in the brain. Additionally, it has been shown to improve cognitive function and memory by increasing the levels of neurotransmitters such as acetylcholine in the brain.
实验室实验的优点和局限性
One of the advantages of using 4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and purified using standard techniques. Additionally, it has low toxicity and is relatively safe to handle. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. Additionally, its effects may vary depending on the dosage and administration route.
未来方向
There are several future directions for the research on 4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol. One direction is to further investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to study its effects on other neurotransmitters and enzymes involved in neurological function. Additionally, its potential applications in other fields such as cancer research and drug development should be explored further.
合成方法
The synthesis of 4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol involves the reaction of 1,2,3,4-tetrahydro-2-naphthol with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of the desired product, which can be purified using column chromatography. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, it has been investigated for its potential use as a drug delivery system, as it can cross the blood-brain barrier and target specific regions of the brain.
属性
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-16-9-7-14(8-10-16)17-15-6-5-12-3-1-2-4-13(12)11-15/h1-4,14-18H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZGTDSQRZYAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,4-Tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)
![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)
![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)

![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)